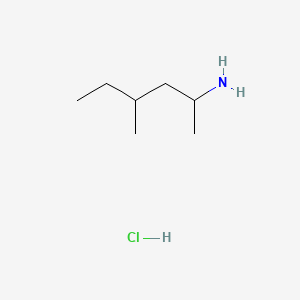

1,3-Dimethylpentylamine hydrochloride

Übersicht

Beschreibung

Methylhexanamine (hydrochloride), also known as 4-methylhexan-2-amine hydrochloride, is a synthetic aliphatic amine. It was originally developed by Eli Lilly and Company in the 1940s as a nasal decongestant. The compound has gained popularity in recent years as a stimulant in dietary supplements, often marketed under various names such as geranamine and dimethylamylamine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methylhexanamin wird durch Reaktion von 4-Methylhexan-2-on mit Hydroxylamin synthetisiert, wodurch das 4-Methylhexan-2-on in 4-Methylhexan-2-on-Oxime umgewandelt wird. Dieses Oxime wird dann durch katalytische Hydrierung reduziert, um Methylhexanamin zu erzeugen. Das resultierende Produkt kann durch Destillation gereinigt werden .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese von Methylhexanamin ähnlichen Schritten, jedoch in größerem Maßstab. Die Reaktionsbedingungen sind auf höhere Ausbeuten und Reinheit optimiert und beinhalten oft kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken wie fraktionierte Destillation und Rekristallisation.

Analyse Chemischer Reaktionen

Reaktionstypen: Methylhexanamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxime und Nitrile zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um sekundäre und tertiäre Amine zu bilden.

Substitution: Methylhexanamin kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere mit Halogeniden und anderen Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.

Substitution: Reaktionen mit Alkylhalogeniden oder Acylhalogeniden unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Bildung von Oximen und Nitrilen.

Reduktion: Sekundäre und tertiäre Amine.

Substitution: Alkylierte oder acylierte Derivate von Methylhexanamin.

Wissenschaftliche Forschungsanwendungen

Chemical and Analytical Applications

Reagent in Organic Synthesis

1,3-Dimethylpentylamine hydrochloride is utilized as a reagent in organic synthesis. It serves as a building block for the synthesis of various compounds and is employed in the preparation of alkylated or acylated derivatives. Its ability to undergo oxidation and reduction reactions makes it valuable in creating complex organic molecules.

Analytical Chemistry

In analytical chemistry, DMAA is used as a standard for calibrating instruments and validating methods. Its consistent properties allow for reliable measurements in quantitative analyses.

Biological Applications

Effects on Metabolism

Research has shown that this compound can influence cellular metabolism and neurotransmitter release. It acts as an indirect sympathomimetic agent, increasing norepinephrine levels in the synaptic cleft. This action results in physiological effects such as vasoconstriction and increased heart rate, making it of interest for studies on metabolic processes .

Stimulant Properties

DMAA has been investigated for its stimulant properties, particularly in relation to athletic performance and weight loss. Studies indicate that it can elevate metabolic rates and enhance physical performance when included in dietary supplements . However, the compound's safety profile has raised concerns due to potential adverse effects on cardiovascular health.

Medical Applications

Nasal Decongestant

Historically, this compound was used as a nasal decongestant from 1948 until 1983. Its sympathomimetic properties made it effective for relieving nasal congestion by promoting vasoconstriction in the nasal passages .

Dietary Supplements

Currently, DMAA is prevalent in various dietary supplements aimed at enhancing athletic performance and weight management. Clinical studies have demonstrated significant increases in blood pressure and heart rate following ingestion of supplements containing DMAA, indicating its potent stimulant effects . However, regulatory bodies have scrutinized its use due to safety concerns.

Industrial Applications

Formulation of Supplements

The compound is widely used in the formulation of dietary supplements marketed for weight loss and performance enhancement. Its inclusion is often justified by claims of increased energy levels and improved focus during workouts. However, the presence of DMAA has led to controversies regarding product safety and efficacy .

Case Studies

Several case studies highlight the effects and implications of using this compound:

- Performance Enhancement : A study involving young adults consuming a supplement containing DMAA showed significant increases in systolic blood pressure and heart rate post-ingestion. The results indicated a dose-dependent response to the compound .

- Adverse Effects : Reports have documented severe adverse events following the consumption of DMAA-containing supplements, including cases of cerebral hemorrhage linked to its stimulant effects. These incidents underscore the importance of monitoring usage and understanding potential health risks associated with DMAA .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Research | Organic synthesis reagent | Utilized for creating various organic compounds |

| Analytical Chemistry | Calibration standard | Ensures accuracy in quantitative analyses |

| Biological Research | Metabolic studies | Increases norepinephrine levels; affects metabolism |

| Medical Uses | Historical nasal decongestant | Effective but discontinued due to safety concerns |

| Dietary Supplements | Energy and performance enhancers | Controversial due to health risks |

| Industrial Use | Formulation of weight loss products | Widely used but under regulatory scrutiny |

Wirkmechanismus

Methylhexanamine acts as an indirect sympathomimetic agent. It mimics the action of epinephrine by increasing the levels of norepinephrine in the synaptic cleft. This leads to vasoconstriction, bronchodilation, and increased heart rate. The compound primarily targets adrenergic receptors, particularly the alpha-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiovascular and respiratory functions .

Vergleich Mit ähnlichen Verbindungen

Tuaminoheptane: Another aliphatic amine used as a nasal decongestant.

Octin (isometheptene): Used for its vasoconstrictive properties.

Oenethyl (2-methylaminoheptane): Similar in structure and function to methylhexanamine.

Propylhexedrine: Used as a nasal decongestant and stimulant.

Uniqueness: Methylhexanamine is unique due to its dual role as a nasal decongestant and a stimulant in dietary supplements. Its ability to mimic the action of epinephrine and its widespread use in performance-enhancing products set it apart from other similar compounds .

Biologische Aktivität

1,3-Dimethylpentylamine hydrochloride (commonly referred to as 1,3-DMAA) is a sympathomimetic amine that has garnered attention for its use in dietary supplements aimed at enhancing athletic performance, weight loss, and cognitive function. This article explores the biological activity of 1,3-DMAA, focusing on its pharmacodynamics, pharmacokinetics, safety profile, and relevant case studies.

1,3-DMAA is a simple straight-chain aliphatic amine with a structure similar to amphetamines. Its primary mechanism of action involves the inhibition of neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). Research indicates that 1,3-DMAA binds to DAT and inhibits dopamine uptake with an IC50 value of approximately 29.4 µM, which is significantly less potent than d-amphetamine (IC50 = 0.66 µM) . This competitive inhibition suggests that 1,3-DMAA may exert stimulant effects by increasing the availability of dopamine in the synaptic cleft.

Pharmacokinetics

The pharmacokinetic profile of 1,3-DMAA reveals important insights into its absorption and elimination. After oral administration, peak plasma concentrations are typically observed within 2 hours, with a half-life ranging from approximately 8.45 hours to 24 hours depending on dosage . Notably, studies have shown that even after several days post-ingestion, detectable levels of DMAA can remain in urine . The slow metabolism and prolonged excretion can lead to cumulative effects with repeated dosing.

Cardiovascular Effects

1,3-DMAA has been associated with cardiovascular stimulation. A study involving healthy men found that while resting heart rate did not significantly increase after supplementation with DMAA over ten weeks, systolic blood pressure exhibited a transient increase of about 6 mmHg following acute ingestion . Furthermore, acute administration in combination with caffeine resulted in significant elevations in both systolic and diastolic blood pressure .

Neurological Effects

The neurological impact of 1,3-DMAA includes potential cognitive enhancement due to increased dopaminergic activity. However, caution is warranted as excessive stimulation can lead to adverse effects such as anxiety or agitation. Case reports have documented severe outcomes including cerebral hemorrhage associated with high doses of DMAA .

Safety Profile

The safety profile of 1,3-DMAA has been a subject of scrutiny. While many studies indicate minimal adverse effects at recommended dosages, concerns remain regarding its potential for abuse and serious side effects when taken in high amounts or in combination with other stimulants . The compound has been banned in several countries due to safety concerns related to cardiovascular risks.

Summary of Safety Findings

Eigenschaften

IUPAC Name |

4-methylhexan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-6(2)5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKBPHUAHARETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657022 | |

| Record name | 4-Methylhexan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13803-74-2 | |

| Record name | 4-Methylhexan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-hexanamine, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.